

physical and chemical properties of 2,7-dibromophenanthrene-9,10-dione

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Compound of Interest

Compound Name: 2,7-Dibromophenanthrene-9,10-dione

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An In-depth Technical Guide to 2,7-Dibromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **2,7-dibromophenanthrene-9,10-dione**. The information is curated for professionals in chemical synthesis, materials science, and medicinal chemistry, with a focus on presenting quantitative data, detailed experimental protocols, and logical workflows.

Core Properties and Data

2,7-Dibromophenanthrene-9,10-dione is a halogenated aromatic dione, a derivative of phenanthrene-9,10-dione. Its rigid, planar structure and the presence of reactive bromine and ketone functionalities make it a valuable intermediate for synthesizing more complex molecules.^{[1][2]} It is often used in the development of organic semiconducting materials for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).^[1]

Physical and Chemical Properties

The fundamental physicochemical properties of **2,7-dibromophenanthrene-9,10-dione** are summarized below. It is important to note that there are conflicting reports in the literature regarding the melting point, which may be due to different measurement conditions or sample purities.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₆ Br ₂ O ₂	[3][4]
Molecular Weight	366.01 g/mol	[5][6]
CAS Number	84405-44-7	[3][4]
Appearance	Yellow solid; Orange to red powder/crystals	[3][5][7]
Melting Point	331 °C or 274.3 °C	[5][7]
Density (Predicted)	1.911 g/cm ³	[7]
Solubility	Expected to have low solubility in polar solvents. Soluble in ethyl acetate and dimethyl sulfoxide (for recrystallization). [3][7] Direct quantitative data is not readily available.	
HOMO / LUMO	HOMO = 6.99 eV, LUMO = 4.44 eV	[5]
Purity (Commercial)	>97% (as determined by ¹ H NMR)	[5]

Spectral Data

Specific, experimentally-derived spectra for **2,7-dibromophenanthrene-9,10-dione** are not widely available in public databases. However, based on its chemical structure and data from analogous compounds, the following spectral characteristics can be predicted:

- ¹H NMR: The spectrum would show signals in the aromatic region (typically 7.5-8.5 ppm). Due to the molecule's symmetry, three distinct signals would be expected, each integrating

to 2 protons. The bromine atoms and carbonyl groups, being electron-withdrawing, would cause the protons to be deshielded and shift downfield.

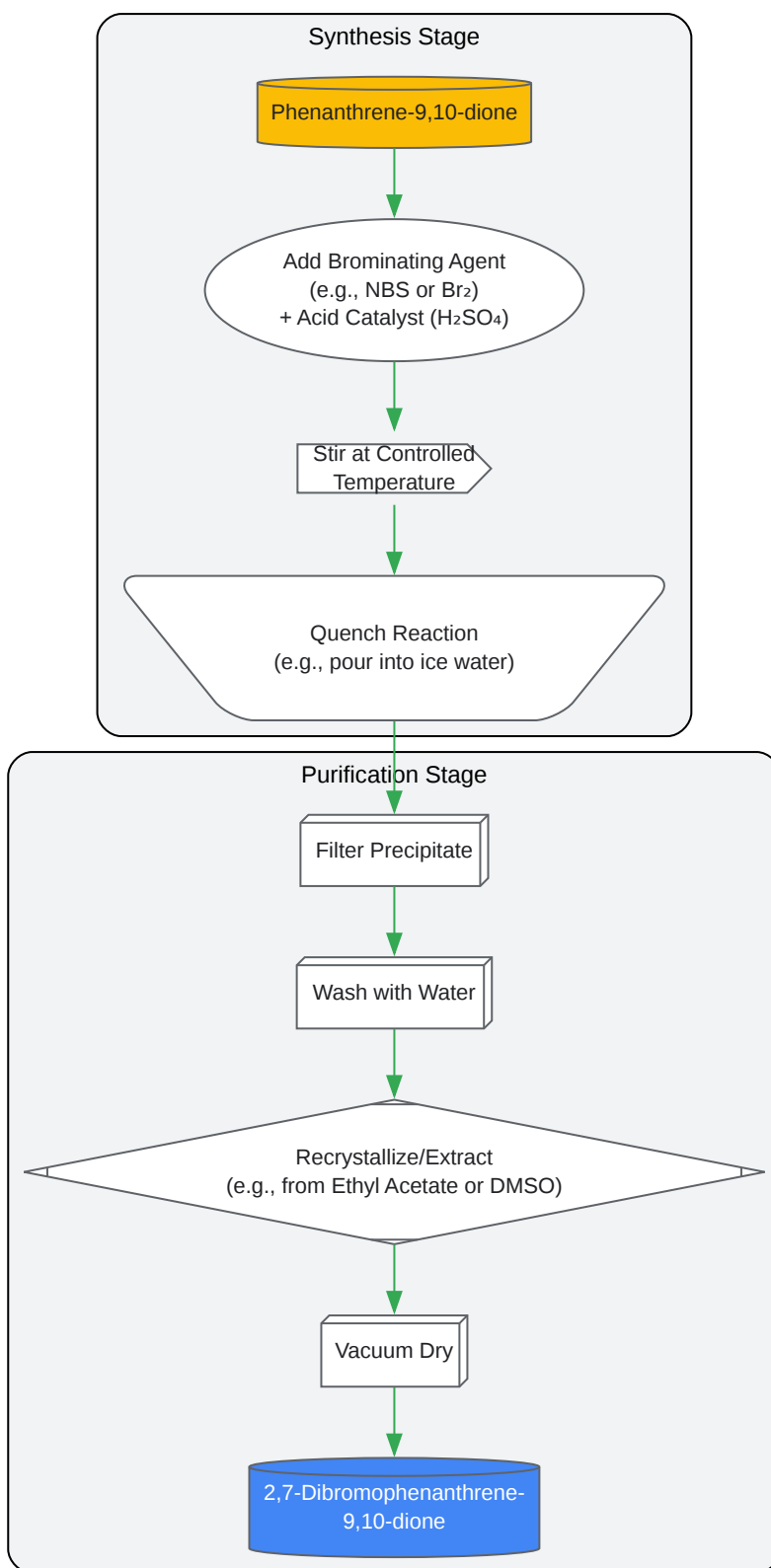
- ^{13}C NMR: Aromatic carbon signals would appear in the 120-140 ppm range. Carbons bonded to bromine would be shifted upfield. The characteristic signal for the quinone carbonyl carbons would be significantly downfield, expected around 180 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the dione functional group, typically found in the 1670-1690 cm^{-1} region. Additional bands for C=C stretching in the aromatic ring (around 1450-1600 cm^{-1}) and C-Br stretching (typically below 800 cm^{-1}) would also be present.
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (^{79}Br and ^{81}Br), with prominent peaks for the molecular ion $[\text{M}]^+$, $[\text{M}+2]^+$, and $[\text{M}+4]^+$ in an approximate 1:2:1 ratio.

Synthesis and Experimental Protocols

The synthesis of **2,7-dibromophenanthrene-9,10-dione** is typically achieved through the electrophilic bromination of the parent phenanthrene-9,10-dione. Below are two detailed protocols found in the literature.

Synthesis Workflow

The general process for synthesizing and purifying **2,7-dibromophenanthrene-9,10-dione** is outlined in the diagram below.



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Caption: General workflow for the synthesis and purification of the target compound.

Protocol 1: Bromination with N-Bromosuccinimide (NBS)[3][7]

This method utilizes N-bromosuccinimide as the brominating agent in concentrated sulfuric acid.

Materials:

- Phenanthrene-9,10-dione (e.g., 6.24 g, 30 mmol)
- N-Bromosuccinimide (NBS) (e.g., 11.2 g, 63 mmol)
- Concentrated Sulfuric Acid (H_2SO_4) (e.g., 50 mL)
- Ice water
- Dimethyl sulfoxide (DMSO) for recrystallization

Procedure:

- In a three-necked flask equipped with a stirrer, add phenanthrene-9,10-dione to concentrated sulfuric acid at 0 °C.
- Slowly add N-bromosuccinimide (NBS) to the mixture while maintaining the temperature at 0 °C.
- Stir the reaction mixture for 2 hours at this temperature.
- Upon completion, slowly and carefully pour the reaction solution into a beaker containing ice water to precipitate the product.
- Collect the resulting solid by filtration.
- Wash the solid with water to remove residual acid.
- Purify the crude product by recrystallization from dimethyl sulfoxide (DMSO) to yield **2,7-dibromophenanthrene-9,10-dione** as an orange solid (reported yield: ~50%).

Protocol 2: Bromination with Elemental Bromine[3]

This alternative method uses elemental bromine in a mixture of hydrobromic and sulfuric acids.

Materials:

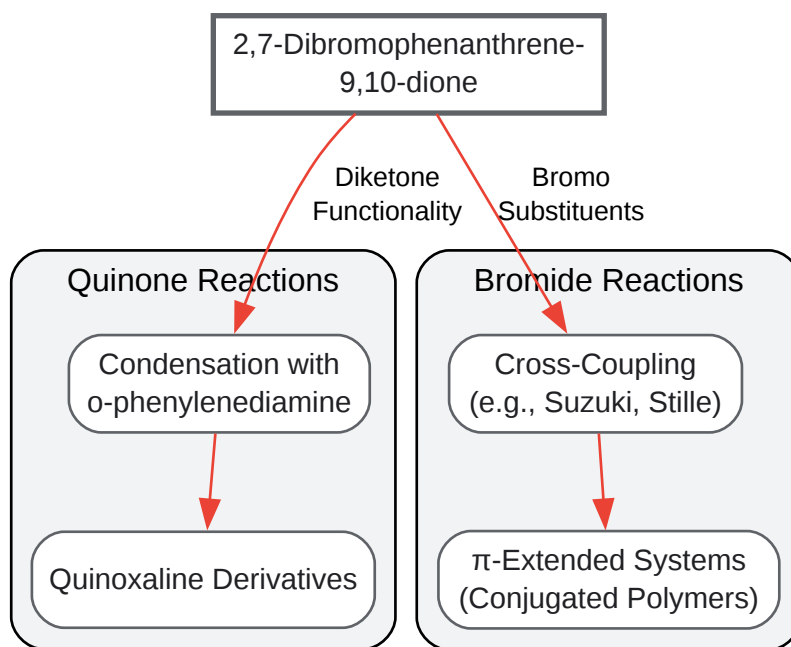
- Phenanthrene-9,10-dione (e.g., 3.0 g)
- Hydrobromic acid (HBr, 48%) (e.g., 60 mL)
- Concentrated Sulfuric Acid (H₂SO₄) (e.g., 20 mL)
- Elemental Bromine (Br₂)
- Ice water
- Ethyl acetate for extraction

Procedure:

- Dissolve phenanthrene-9,10-dione in a mixture of HBr and H₂SO₄ in a reaction vessel.
- Heat the mixture to 80 °C.
- Slowly add a small amount of elemental bromine (Br₂) to the heated solution.
- Allow the reaction to proceed for 24 hours at 80 °C.
- After the reaction period, allow the mixture to cool, leading to the precipitation of the product.
- Collect the precipitate by filtration.
- The crude product can be further purified by refluxing with ethyl acetate and then drying under a vacuum to give a yellow solid (reported yield: >90%).

Chemical Reactivity and Applications

The chemical utility of **2,7-dibromophenanthrene-9,10-dione** stems from its two primary reactive sites: the dione (quinone) moiety and the carbon-bromine bonds.



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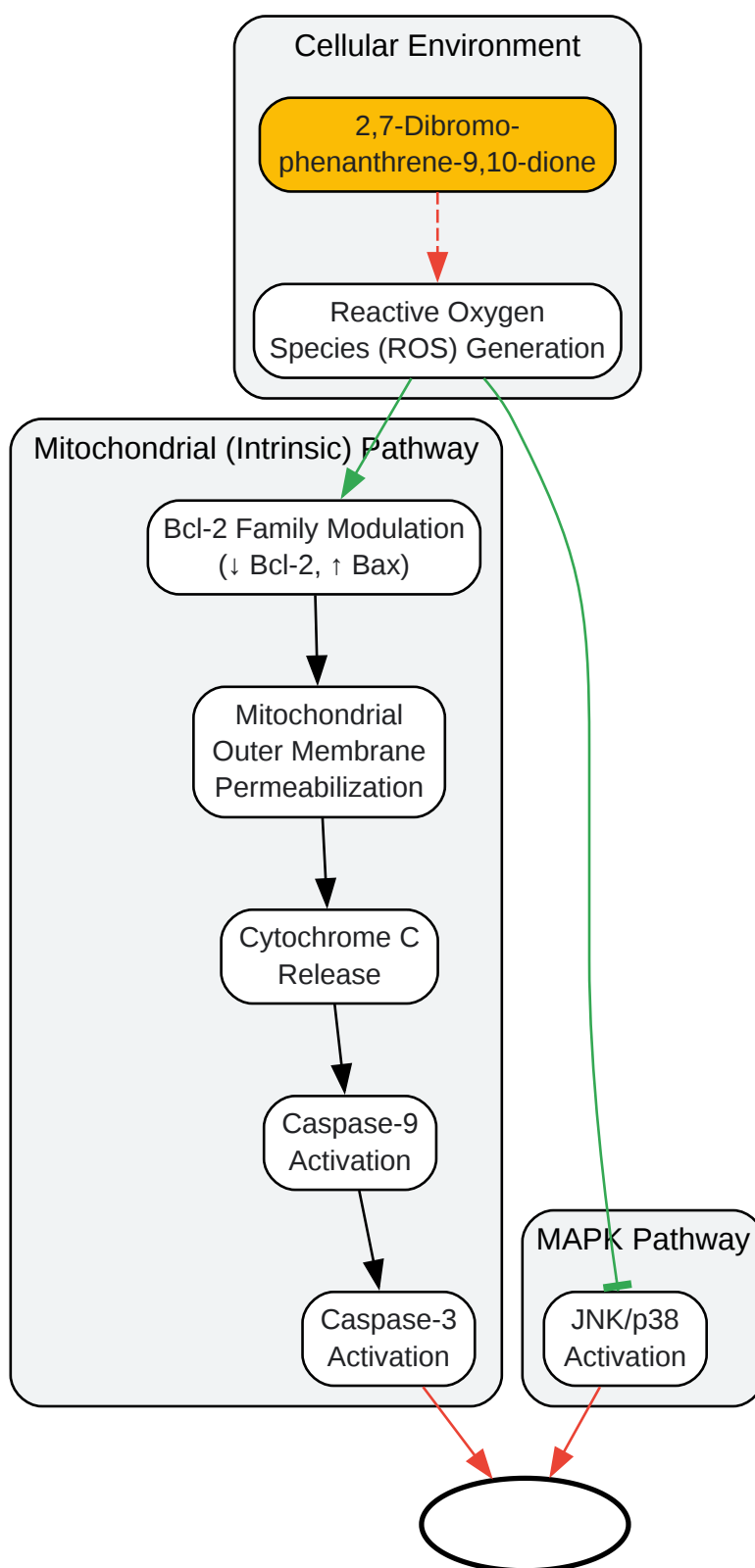
Caption: Key reactive sites and corresponding transformations of the title compound.

- **Quinone Condensation:** The 1,2-dione functionality readily undergoes condensation reactions with 1,2-diamines (like o-phenylenediamine) to form quinoxaline derivatives. This reaction is crucial for synthesizing larger, nitrogen-containing polycyclic aromatic systems.[1]
- **Cross-Coupling Reactions:** The bromine atoms at the 2 and 7 positions are ideal handles for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the extension of the π -conjugated system, leading to the synthesis of oligomers and polymers with tailored electronic properties for use in organic electronics.[1][5]

Biological Context and Potential Signaling Pathways

While no specific biological studies have been published for **2,7-dibromophenanthrene-9,10-dione**, the parent scaffold, 9,10-phenanthrenequinone (9,10-PQ), and other phenanthrene derivatives are known to possess a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9][10]

The cytotoxicity of 9,10-PQ is primarily attributed to its ability to undergo redox cycling, which generates reactive oxygen species (ROS).[2] This oxidative stress can trigger cell death pathways. Based on the known mechanisms of 9,10-PQ and other quinones, a hypothetical signaling pathway for **2,7-dibromophenanthrene-9,10-dione** as a potential anticancer agent can be proposed. This pathway involves the induction of apoptosis via mitochondrial stress and modulation of the MAPK signaling cascade.[2][11]



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Caption: Proposed anticancer signaling mechanism for **2,7-dibromophenanthrene-9,10-dione**.

This proposed mechanism suggests that the compound induces oxidative stress, leading to two major downstream effects:

- MAPK Pathway Modulation: ROS can activate stress-activated protein kinases like JNK and p38, which can promote apoptosis.[11]
- Intrinsic Apoptosis: Oxidative stress disrupts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial membrane permeabilization. This releases cytochrome c into the cytosol, activating the caspase cascade (caspase-9 and -3), which executes programmed cell death.[2]

The bromine substituents could potentially enhance the lipophilicity and cellular uptake of the molecule compared to the parent 9,10-PQ, possibly leading to more potent biological activity. However, this remains to be experimentally verified.

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